4-Propylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBVCRLVTCSQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Propylpyrrolidin 2 One
Established Synthetic Routes to 4-Propylpyrrolidin-2-one
Multi-step Reaction Sequences for Initial Preparation
The initial preparation of this compound often involves multi-step reaction sequences. One common approach begins with the Michael conjugate addition of nitromethane (B149229) to (E)-ethyl-hex-2-enoate, which forms a racemic γ-nitro ester. nih.govresearchgate.net Subsequent reduction of the nitro group leads to the formation of the racemic this compound. nih.govresearchgate.net This foundational sequence provides the basic scaffold of the target molecule, which can then be subjected to further purification and separation.
Another documented multi-step synthesis involves the reaction of (R)-methyl-2-bromobutanoate with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate. researchgate.net This reaction, conducted in the presence of potassium carbonate, yields a crude oil of methyl-3-(((1-methoxy-1-oxobutan-2-yl)amino)methyl)hexanoate. researchgate.net This intermediate then undergoes cyclization to form the pyrrolidinone ring structure. researchgate.net
Chiral Separation Techniques for Enantiopure this compound
Given the importance of specific stereoisomers, particularly in pharmaceutical applications, the separation of racemic this compound is a critical step. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a frequently employed technique for this purpose. nih.govnih.govgoogleapis.com This method allows for the effective separation of the racemic mixture, yielding the enantiopure (R)-4-propylpyrrolidin-2-one. nih.govgoogleapis.com For instance, after synthesizing the racemic lactam, liquid chromatography can be used to isolate the desired (R)-enantiomer. nih.govresearchgate.net The separation of a racemic mixture of a related brivaracetam (B1667798) intermediate has been successfully achieved using a chiral column with a mixture of ethanol (B145695) and heptane (B126788) as the mobile phase. nih.govresearchgate.net
Michael Conjugate Addition Approaches
The Michael addition is a cornerstone reaction in the synthesis of this compound, offering versatile strategies for carbon-carbon bond formation. libretexts.org
A key example of this approach is the reaction between nitromethane and (E)-ethyl-hex-2-enoate. nih.govresearchgate.net This conjugate addition, often facilitated by a base like diazabicycloundecene, produces a racemic γ-nitro ester. nih.govresearchgate.net The subsequent reduction of the nitro functional group directly leads to the formation of the racemic this compound. nih.govresearchgate.net This method is a foundational route to the core structure of the target compound. nih.govresearchgate.net
To achieve enantioselectivity directly, asymmetric Michael addition reactions have been developed. One notable method employs a Nickel(II) catalyst complexed with a chiral ligand. googleapis.comacs.org In this process, (E)-1-nitropent-1-ene reacts with diethyl malonate in the presence of a specific Ni(II) complex, such as [NiBr2L2] where L2 is (1R,2R)-N1,N2-bis(4-methylbenzyl)-1,2-diphenylethane-1,2-diamine. nih.govacs.org This catalytic system facilitates the formation of a chiral nitro malonate derivative. googleapis.com
Following the Michael addition, the nitro group is reduced via hydrogenation, often using a catalyst like Raney-Ni. nih.govacs.org The resulting intermediate then undergoes ester hydrolysis under basic conditions, followed by decarboxylation at elevated temperatures in a solvent like toluene (B28343), to yield the target (R)-4-propylpyrrolidin-2-one. nih.govgoogleapis.comacs.org This asymmetric approach provides a direct route to the desired enantiomer, with reported enantiomeric excesses up to 91%. dntb.gov.uaresearchgate.net
| Reactants | Catalyst | Key Steps | Product |
| 1-Nitropent-1-ene, Diethyl Malonate | Ni(II) complex with chiral ligand | Asymmetric Michael addition, Hydrogenation, Hydrolysis, Decarboxylation | (R)-4-propylpyrrolidin-2-one |
Reaction of Nitro-methane with (E)-ethyl-hex-2-enoate
Ring-Opening and Cyclization Reactions
Alternative synthetic strategies involve ring-opening and subsequent cyclization reactions. One such route starts with the 1,4-Grignard addition of a propyl group to furan-2(5H)-one, which produces 4-propyldihydrofuran-2(3H)-one. nih.govacs.org This lactone can then undergo ring-opening. nih.govacs.org For example, treatment with trimethylsilyl (B98337) iodide can open the ring to form an intermediate acid. nih.govacs.org This acid can be converted to an acyl chloride, which then undergoes cyclization with an appropriate amine to form the desired pyrrolidinone ring. nih.govacs.org
Another approach involves the cyclization of a linear precursor. For instance, methyl-3-(((1-methoxy-1-oxobutan-2-yl)amino)methyl)hexanoate can be subjected to cyclization in the presence of hydroxyl pyridine (B92270) to afford the pyrrolidinone ring system. researchgate.netacs.org
From 4-Propyldihydrofuran-2(3H)-one via Trimethylsilyl Iodide
A notable synthetic route to this compound begins with 4-propyldihydrofuran-2(3H)-one. acs.orgnih.gov This lactone is subjected to ring-opening using trimethylsilyl iodide, which generates a reactive intermediate. acs.orgnih.gov This intermediate, a silyl-protected iodohexanoic acid, is then converted to the corresponding acyl chloride, 3-(iodomethyl)hexanoyl chloride, by treatment with a chlorinating agent like thionyl chloride. acs.orgnih.gov
The synthesis of the initial lactone, 4-propyldihydrofuran-2(3H)-one, can be achieved through a 1,4-Grignard addition of a propyl magnesium halide to furan-2(5H)-one in the presence of a copper(I) iodide catalyst. acs.orgnih.gov
Cyclization with S-2-aminobutyramide
The subsequent and final step in this specific pathway involves the cyclization of the previously formed 3-(iodomethyl)hexanoyl chloride with S-2-aminobutyramide. acs.orgnih.gov This reaction is typically carried out in a basic medium. acs.orgnih.gov The nucleophilic amine of S-2-aminobutyramide displaces the iodine atom, and subsequent intramolecular amidation leads to the formation of the pyrrolidin-2-one ring structure. This particular reaction sequence results in a racemic mixture of the final product, which necessitates further separation, often by chiral High-Performance Liquid Chromatography (HPLC), to isolate the desired enantiomer. acs.orgnih.gov
Another approach involves refluxing a mixture of (R)/(S)-4-propyldihydrofuran-2(3H)-one with (S)-2-aminobutanamide and triethylamine. newdrugapprovals.org This process yields (3R)-N-[(1S)-1-carbamoyl-propyl]-3-(hydroxymethyl) hexanamide, which can then be cyclized to form the pyrrolidinone ring. newdrugapprovals.org
| Starting Material | Reagents | Intermediate | Final Step Reagent | Product | Ref |
| 4-Propyldihydrofuran-2(3H)-one | 1. Trimethylsilyl iodide 2. Thionyl chloride | 3-(Iodomethyl)hexanoyl chloride | S-2-aminobutyramide | Racemic this compound derivative | acs.orgnih.gov |
| (R)/(S)-4-Propyldihydrofuran-2(3H)-one | (S)-2-aminobutanamide, Triethylamine | (3R)-N-[(1S)-1-carbamoyl-propyl]-3-(hydroxymethyl) hexanamide | 1-Chloro-N,N,2-trimethyl-1-propenylamine | This compound derivative | newdrugapprovals.org |
Hofmann Rearrangement and Cyclization Approaches
A distinct strategy for synthesizing (R)-4-propyl-pyrrolidin-2-one utilizes a Hofmann rearrangement as the key step. googleapis.comgoogle.comgoogleapis.com This approach offers a pathway to the desired enantiomer with high purity.
From (S)-3-(2-amino-2-oxoethyl)hexanoic acid
The starting material for this route is (S)-3-(2-amino-2-oxoethyl)hexanoic acid. googleapis.comgoogle.comgoogleapis.com This precursor is specifically chosen to yield the (R)-enantiomer of the final product due to the stereochemical inversion characteristic of the Hofmann rearrangement. The synthesis of this starting material can begin from 4-propyl piperidine-2,6-dione, which is hydrolyzed to the racemic 3-(2-amino-2-oxoethyl)hexanoic acid and then resolved using a chiral amine like (S)-(-)-1-phenylethylamine to obtain the pure (S)-enantiomer. googleapis.comgoogleapis.com
Chlorination and One-Pot Cyclization
The process involves the chlorination of (S)-3-(2-amino-2-oxoethyl)hexanoic acid to form (S)-3-(2-(chloroamino)-2-oxoethyl)hexanoic acid. googleapis.comgoogle.com This N-chloroamide intermediate is then subjected to a Hofmann rearrangement, which proceeds with the loss of the carbonyl group and migration of the alkyl group to the nitrogen atom, forming an isocyanate intermediate that is subsequently hydrolyzed to an amine. googleapis.com This rearrangement and the subsequent cyclization can be performed in a one-pot reaction. googleapis.comgoogleapis.com The resulting (R)-3-(aminomethyl)hexanoic acid readily cyclizes under the reaction conditions to afford (R)-4-propyl-pyrrolidin-2-one in high yield (around 85%) and purity. googleapis.comgoogleapis.com Interestingly, if the intermediate (R)-3-(aminomethyl)hexanoic acid is isolated first and then cyclized, the yield is significantly lower (around 32%). googleapis.comgoogleapis.com
| Precursor | Key Reaction | Intermediate | Outcome | Yield | Ref |
| (S)-3-(2-amino-2-oxoethyl)hexanoic acid | Hofmann Rearrangement | (S)-3-(2-(chloroamino)-2-oxoethyl)hexanoic acid | (R)-4-propyl-pyrrolidin-2-one | ~85% (one-pot) | googleapis.comgoogleapis.com |
| (R)-3-(aminomethyl)hexanoic acid | Cyclization | - | (R)-4-propyl-pyrrolidin-2-one | ~32% | googleapis.comgoogleapis.com |
Enzymatic Conversion and Biocatalytic Routes
Biocatalysis offers a powerful and stereoselective alternative for the synthesis of this compound. These methods leverage the high specificity of enzymes to produce enantiomerically pure compounds.
Selective Amination using ω-transaminase
One prominent biocatalytic route involves the selective amination of a racemic aldehyde using an ω-transaminase. googleapis.comgoogleapis.com This enzyme catalyzes the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. In this specific application, an ω-transaminase, for instance, from Hyphomonas neptunium, is used to selectively aminate a racemic aldehyde precursor to produce the corresponding (R)-amine. googleapis.comgoogleapis.com This chiral amine then undergoes spontaneous or catalyzed cyclization to yield (R)-4-propyl-pyrrolidin-2-one. This enzymatic approach has demonstrated high selectivity, achieving an enantiomeric excess (ee) of 92%. googleapis.comgoogleapis.com
Another biocatalytic strategy involves the enzymatic conversion of dimethyl 3-propylpentanedioate. Using an enzyme such as Novozyme's Promea®, this substrate is selectively hydrolyzed to (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid. google.comjustia.com This is followed by amidation and ester hydrolysis to yield (S)-3-(2-amino-2-oxoethyl)hexanoic acid with a high chiral purity of over 99%. This highly pure intermediate is then converted to (R)-4-propyl-pyrrolidin-2-one via the Hofmann rearrangement and cyclization as described previously. google.comjustia.com
| Substrate | Enzyme | Key Transformation | Product | Chiral Purity (ee) | Ref |
| Racemic aldehyde | ω-transaminase (e.g., from Hyphomonas neptunium) | Selective amination | (R)-4-propyl-pyrrolidin-2-one | 92% | googleapis.comgoogleapis.com |
| Dimethyl 3-propylpentanedioate | Promea® enzyme | Selective hydrolysis | (S)-3-(2-amino-2-oxoethyl)hexanoic acid | >99% | google.comjustia.com |
Enzymatic Conversion of Dimethyl 3-propyl pentanedioatenih.gov
A key strategy for accessing the chiral core of (R)-4-propylpyrrolidin-2-one involves the asymmetric desymmetrization of a prochiral starting material. One patented process utilizes the enzymatic conversion of dimethyl 3-propyl pentanedioate (B1230348). justia.com In this method, an enzyme is used to selectively hydrolyze one of the two ester groups.
Specifically, the process employs Novozyme's Promea® enzyme for the selective conversion of dimethyl 3-propyl pentanedioate into (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid. justia.com This enzymatic reaction achieves a high chiral purity of over 99%. justia.com The resulting monoester is a crucial intermediate that can then be further transformed. The subsequent steps involve amidation of the acid, followed by hydrolysis of the remaining ester to yield (S)-3-(2-amino-2-oxoethyl) hexanoic acid. justia.com This intermediate is then converted to the target (R)-4-propyl-pyrrolidine-2-one through a Hofmann rearrangement and cyclization. justia.com
Table 1: Enzymatic Conversion for (R)-4-propyl-pyrrolidine-2-one Synthesis
| Step | Reactant | Reagent/Enzyme | Product | Chiral Purity | Reference |
|---|---|---|---|---|---|
| 1 | Dimethyl 3-propyl pentanedioate | Novozyme's Promea® | (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid | >99% | justia.com |
| 2 | (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid | Amidation reagents | (S)-3-(2-amino-2-oxoethyl) hexanoic acid methyl ester | - | justia.com |
| 3 | (S)-3-(2-amino-2-oxoethyl) hexanoic acid methyl ester | Hydrolysis | (S)-3-(2-amino-2-oxoethyl) hexanoic acid | >99% | justia.com |
Resolution of Diester Intermediatesresearchgate.net
Resolution techniques are frequently employed to separate racemic mixtures of intermediates in the synthesis of this compound and its derivatives. These methods can be enzymatic or chemical.
A biocatalytic approach has been proposed for the synthesis of N-substituted 4-propylpyrrolidinone, which incorporates a resolution step for a diester intermediate. gre.ac.uk In another example, the synthesis of the antiepileptic drug Brivaracetam, which features the (R)-4-propylpyrrolidin-2-one core, utilizes the enzymatic resolution of a racemic ester. A process has been developed for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid through the selective enzymatic conversion of its corresponding racemic methyl ester, using a protease from Bacillus licheniformis. justia.com
Many synthetic pathways to Brivaracetam rely on chiral High-Performance Liquid Chromatography (HPLC) to separate racemic or diastereomeric mixtures of intermediates to achieve the required enantiopurity. googleapis.comnih.gov For instance, one route involves the synthesis of racemic 4-propyl-pyrrolidin-2-one, which is then resolved by chiral chromatography. googleapis.comacs.org Chemical resolution methods have also been documented, such as the separation of enantiomers of pyrrolidine (B122466) precursors via the formation of diastereomeric camphanic ester derivatives. nih.gov
Asymmetric Desymmetrization Methodsgre.ac.uknih.gov
Asymmetric desymmetrization of prochiral precursors is an efficient strategy for establishing the stereocenter at the C4 position of the pyrrolidinone ring. A prominent example is the synthesis of Brivaracetam starting from 3-propylpentanedioic acid, which involves an initial desymmetrization step. acs.org
The enzymatic conversion of dimethyl 3-propyl pentanedioate, as detailed previously (Section 2.1.6.2), serves as a prime illustration of this principle. justia.com The enzyme selectively acts on one of the two identical ester functionalities of the symmetrical diester, effectively breaking the molecule's symmetry and generating a chiral monoacid with high enantiomeric excess. justia.com This method avoids the need for resolving a racemic mixture, making it a more atom-economical approach to obtaining the desired enantiomerically pure intermediate.
Continuous Flow Synthesis Approachesgre.ac.ukresearchgate.netbeilstein-journals.org
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, faster reaction times, improved mixing, and greater scalability. acs.orggre.ac.uk Several modern synthetic routes toward this compound and related lactams have incorporated this technology.
A modular, three-step strategy for producing γ- and N-substituted γ-lactams has been developed using a continuous-flow photochemical setup, which allows for rapid 20-minute reaction times and is suitable for scaling up. chemrxiv.org Another approach utilizes a continuous flow photoreactor equipped with a nebulizer to generate an aerosol of the reaction solution, which increases the surface area for singlet oxygen-mediated reactions to synthesize complex γ-lactams. nih.gov For amide bond formation and lactamization, a flow protocol using a resin-supported carbodiimide (B86325) reagent has also been established, completing the reaction within a 90-second retention time. thieme-connect.com
Continuous Flow Asymmetric Photocatalysisgre.ac.ukbeilstein-journals.org
A noteworthy advancement is the integration of asymmetric photocatalysis with continuous flow conditions for the synthesis of a key precursor to (R)-4-propylpyrrolidin-2-one. nih.govacs.org This approach facilitates the stereocontrolled installation of the C4 stereocenter through an enantioselective conjugate addition of an α-aminoalkyl radical to an α,β-unsaturated carbonyl derivative. nih.govacs.org
After screening various parameters in batch mode, the optimal conditions were identified as using 4 mol% of a chiral rhodium catalyst (Δ-RhS) under irradiation from a 15 W compact fluorescent lamp (CFL). acs.org This protocol was then successfully transferred to a continuous flow system. The transition to flow significantly reduced the reaction time from 4 hours to a mere 25 minutes of residence time, without compromising the yield or enantiomeric ratio. nih.gov This efficiency enabled a gram-scale synthesis, demonstrating the scalability and potential of the method for producing enantiopure intermediates. nih.gov
Table 2: Continuous Flow Asymmetric Photocatalysis Data
| Parameter | Batch Reaction | Continuous Flow Reaction | Reference |
|---|---|---|---|
| Reaction Time | 4 hours | 25 minutes (residence time) | nih.gov |
| Yield | Quantitative | 94% (gram-scale) | nih.govacs.org |
| Enantiomeric Ratio (er) | 98:2 | 94:6 (gram-scale) | nih.govacs.org |
| Scale | Analytical | 1.7 g (from 5.0 mmol substrate) | nih.gov |
| Catalyst | 4 mol% Δ-RhS | 4 mol% Δ-RhS | acs.org |
Electrochemical Functionalization of 2-Pyrrolidinones via Kolbe Electrocyclizationresearchgate.net
Electrosynthesis provides an environmentally respectful alternative for constructing the 2-pyrrolidinone (B116388) scaffold. organic-chemistry.orgnih.gov The Kolbe anodic reaction has been adapted for an intramolecular cyclization to produce functionalized pyrrolidinones. researchgate.net This methodology has been successfully translated from a batch process to a continuous flow electrochemical reactor, demonstrating its industrial potential. gre.ac.ukacs.org
The process involves the anodic oxidation of a carboxylic acid precursor. This generates a radical via Kolbe decarboxylation, which then undergoes an intramolecular cyclization. organic-chemistry.orgnih.gov The translation to a continuous flow setup, such as the IKA ElectraSyn Flow reactor, offers superior control, faster reaction times, and improved productivity. gre.ac.ukacs.org Using platinum electrodes and a methanol-based electrolyte, yields of up to 81% and an excellent productivity of 0.40 g·h⁻¹·mL⁻¹ have been achieved in a loop-reactor configuration. gre.ac.ukacs.org This electrochemical approach also allows for diastereoselectivity; by incorporating a chiral inductor like (R)-(+)-α-methylbenzylamine into the precursor, the corresponding pyrrolidone can be formed with a high diastereomeric ratio of 96:4. gre.ac.ukorganic-chemistry.org
Table 3: Continuous Flow Kolbe Electrocyclization of a 2-Pyrrolidinone Precursor
| Parameter | Value/Condition | Reference |
|---|---|---|
| Method | Kolbe Electrocyclization | gre.ac.ukacs.orgorganic-chemistry.org |
| Reactor | IKA ElectraSyn Flow (modular parallel plate cell) | gre.ac.ukacs.org |
| Electrodes | Platinum | organic-chemistry.org |
| Setup | Loop-reactor | gre.ac.ukacs.org |
| Max Yield | 81% | gre.ac.ukacs.org |
| Max Productivity | 0.40 g·h⁻¹·mL⁻¹ | gre.ac.ukacs.org |
| Diastereoselectivity | Up to 96:4 d.r. with chiral inductor | gre.ac.ukorganic-chemistry.org |
Novel Synthetic Approaches and Methodological Advancements
The synthesis of this compound and related γ-lactams continues to benefit from significant methodological advancements that prioritize efficiency, selectivity, and sustainability. Recent progress highlights a clear trend towards more sophisticated and integrated synthetic strategies.
The development of continuous flow protocols represents a major leap forward. As demonstrated, the combination of asymmetric photocatalysis with flow reactors provides a powerful tool for the rapid and scalable production of enantiopure intermediates, drastically cutting reaction times compared to traditional batch methods. nih.gov Similarly, the successful transposition of electrochemical methods, such as the Kolbe electrocyclization, to continuous flow systems underscores the industrial viability of greener, electricity-driven reactions. gre.ac.ukacs.org These flow approaches not only enhance productivity but also improve safety and process control. gre.ac.uk
Furthermore, novel reaction cascades are emerging. A recently reported modular strategy involves a deoxygenative photochemical alkylation-cyclization of secondary amides in flow, offering a highly adaptable route to diverse γ-lactams. chemrxiv.org The strategic generation and use of reactive intermediates like N-acyliminium ions, formed through electrochemical means such as the Shono oxidation, remains a cornerstone of modern pyrrolidinone synthesis, enabling complex bond formations under controlled conditions. beilstein-journals.orgnih.gov Collectively, these innovations are expanding the synthetic chemist's toolkit, enabling more efficient and elegant construction of valuable pyrrolidinone scaffolds.
Stereocontrolled Installation of C4 Chirality
The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C4 position. nih.gov Various strategies have been devised to achieve this, often involving asymmetric catalysis or the use of chiral auxiliaries.
One prominent approach involves the enantioselective conjugate addition of an α-aminoalkyl radical to an α,β-unsaturated carbonyl derivative. nih.gov This method establishes the crucial C4 stereocenter early in the synthetic sequence. Subsequent cyclization of the deprotected amino group with the carbonyl functionality assembles the desired pyrrolidin-2-one core. nih.gov
Resolution techniques, both chemical and enzymatic, have also been utilized. For instance, racemic this compound can be separated using chiral high-performance liquid chromatography (HPLC). nih.govacs.org Chemical resolution using agents like S-phenylethylamine has also been reported, where the resulting diastereomeric amide intermediate is purified by recrystallization. nih.gov Biocatalytic routes, employing proteases to resolve racemic intermediates, offer another alternative, affording the desired enantiomer with high purity. nih.gov
Organocatalysis in Enantioselective Synthesis
Organocatalysis has emerged as a powerful and sustainable tool for the enantioselective synthesis of chiral molecules, including this compound. acs.orgscienceopen.com This approach utilizes small organic molecules to catalyze transformations with high stereoselectivity, avoiding the use of often toxic and expensive metal catalysts. scienceopen.com
A notable example is the use of a MacMillan-type imidazolidinone catalyst. acs.org This organocatalyst promotes the enantioselective reaction between an aldehyde (such as valeraldehyde) and a malonate derivative, setting the stereocenter that will become the C4 position of the pyrrolidinone ring. acs.orgacs.org
Another significant advancement is the use of bifunctional asymmetric photocatalysts. For instance, a chiral rhodium-based catalyst has been successfully employed in a photochemical Giese addition reaction. acs.org This reaction involves the β-alkylation of an α,β-unsaturated acylimidazole, demonstrating excellent levels of enantioselectivity. acs.org The use of visible light as an energy source aligns with green chemistry principles. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. mdpi.comathensjournals.grrsc.org This includes the use of safer solvents, energy-efficient reaction conditions, and renewable feedstocks. athensjournals.gr
The application of organocatalysis and photocatalysis, as discussed above, are prime examples of green chemistry in action. acs.orgscienceopen.com These methods often proceed under milder conditions and reduce reliance on heavy metal catalysts. acs.orgepa.gov The use of continuous flow chemistry offers further advantages, such as improved reaction times, better mixing, and enhanced safety. gre.ac.ukacs.org Continuous flow reactors, particularly when combined with electrochemistry or photochemistry, can significantly improve the efficiency and scalability of the synthesis, minimizing waste and energy consumption. acs.orggre.ac.ukacs.org
Solvent choice is another critical aspect of green synthesis. Research has explored the use of more environmentally benign solvents or even solvent-free conditions to reduce the environmental impact of the manufacturing process. mdpi.com For example, some syntheses utilize toluene for decarboxylation steps, which is refluxed to drive the reaction. googleapis.comgoogleapis.com
Optimization of Synthetic Conditions for Enhanced Yield and Purity
Maximizing the yield and purity of this compound is crucial for its industrial application. This requires careful optimization of various reaction parameters.
Solvent Effects and Reaction Temperatures
The choice of solvent and the reaction temperature can have a profound impact on the outcome of the synthesis. For instance, in the conversion of an acylimidazole intermediate to the final lactam, a high temperature of 175 °C in methanol (B129727) was employed, although this required a lengthy reaction time of 80 hours. acs.org The purification of this intermediate was achieved using column chromatography with a hexanes:ethyl acetate (B1210297) gradient. acs.org
In other synthetic routes, the choice of solvent is critical for specific steps. For example, in a base-catalyzed hydrolysis and subsequent decarboxylation, refluxing in toluene is utilized. googleapis.comgoogleapis.com The reaction of this compound with other reagents often occurs in solvents like isopropanol, tert-butanol, dimethoxyethane, or toluene at temperatures between 0 and 25 °C. google.com For certain reactions, a mixture of solvents, such as alkanes and alcohols, is used, with the ratio depending on the specific separation requirements. google.com
| Reaction Step | Solvent(s) | Temperature | Reference |
|---|---|---|---|
| Acylimidazole to Lactam Conversion | Methanol | 175 °C | acs.org |
| Purification of Acylimidazole | Hexanes:Ethyl Acetate (gradient) | Room Temperature | acs.org |
| Base-catalyzed Hydrolysis & Decarboxylation | Toluene (reflux) | Reflux | googleapis.comgoogleapis.com |
| Reaction of this compound | Isopropanol, tert-Butanol, Dimethoxyethane, Toluene | 0 - 25 °C | google.com |
Catalyst Selection and Loading
The selection of the catalyst and its loading are pivotal for achieving high efficiency and stereoselectivity. In organocatalytic approaches, the structure of the catalyst is key. For example, Ni(II) complexes with chiral ligands derived from (1R,2R)-1,2-diphenylethane-1,2-diamine have been shown to be highly active in asymmetric Michael additions to form a precursor to this compound. googleapis.comgoogleapis.comresearchgate.net
In a photochemical Giese addition, a chiral bifunctional rhodium-based photocatalyst (Δ-RhS) was used at a loading of 4 mol % to achieve a quantitative yield and a high enantiomeric ratio (98:2 er). acs.org Interestingly, lowering the catalyst loading to 2 mol % did not significantly impact the enantiomeric ratio but did affect the reaction's completeness. acs.org The choice of the Hantzsch ester, a radical precursor, also influenced the reaction, with some derivatives leading to incomplete conversion and lower yields. acs.org
| Catalyst | Reaction Type | Catalyst Loading | Key Findings | Reference |
|---|---|---|---|---|
| Ni(II) complex with (1R,2R)-1,2-diphenylethane-1,2-diamine ligand | Asymmetric Michael Addition | Not specified | High catalytic activity for forming the chiral nitro malonate precursor. | googleapis.comgoogleapis.comresearchgate.net |
| Δ-RhS (chiral rhodium photocatalyst) | Photochemical Giese Addition | 4 mol % | Quantitative yield and 98:2 enantiomeric ratio. | acs.org |
| Δ-RhS (chiral rhodium photocatalyst) | Photochemical Giese Addition | 2 mol % | Slightly negative impact on yield and enantiomeric ratio. | acs.org |
| MacMillan asymmetric catalyst | Enantioselective reaction | Not specified | Used to promote the reaction between diethyl bromomalonate and pentanal. | acs.org |
Reaction Time and Efficiency
The use of continuous flow technology has been shown to be highly effective in reducing reaction times and improving efficiency. acs.org By transitioning a photochemical reaction from batch to a continuous flow setup, a gram-scale synthesis was achieved without extending the reaction time or compromising the yield and enantioselectivity. acs.org The flow rate in such a system is a key parameter to optimize; for example, flow rates of 0.5 and 1.0 mL min⁻¹ provided the desired product in 95% and 96% yield, respectively. acs.org
| Reaction | Conditions | Reaction Time | Yield/Efficiency | Reference |
|---|---|---|---|---|
| Acylimidazole to Lactam Conversion | Batch, 175 °C | 80 hours | Not specified | acs.org |
| Acylimidazole Synthesis (0.1 mmol scale) | Batch | Not specified | 96% yield, 98:2 er | acs.org |
| Acylimidazole Synthesis (1.0 mmol scale) | Batch | 20 hours | 96% yield, 98:2 er | acs.org |
| Acylimidazole Synthesis | Continuous Flow (0.5 mL min⁻¹) | Not applicable | 95% yield | acs.org |
| Acylimidazole Synthesis | Continuous Flow (1.0 mL min⁻¹) | Not applicable | 96% yield | acs.org |
Purification and Characterization of Synthetic Intermediates and Products
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The synthesis of a specific enantiomer of this compound, such as the (R)-enantiomer, necessitates a reliable method to determine the enantiomeric excess (ee) of the product. mdpi.com Chiral HPLC is the gold standard for separating and quantifying enantiomers. eijppr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. eijppr.com
Several studies have demonstrated the successful use of chiral HPLC for the analysis of this compound and related structures. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power. eijppr.comnih.govsci-hub.se For instance, a Chiralcel IG-3 column, which is an amylose-based CSP, has been effectively used to establish the enantiomeric ratio of (R)-4-propylpyrrolidin-2-one. nih.govacs.org In one method, using a mobile phase of n-hexane and ethanol (90:10) at a flow rate of 1.0 mL/min and a temperature of 25 °C, the major (R)-enantiomer and the minor (S)-enantiomer were separated with distinct retention times, allowing for accurate quantification. nih.gov
The choice of mobile phase is crucial for achieving optimal separation. google.com Mixtures of alkanes (like n-hexane or heptane) and alcohols (such as ethanol or isopropanol) are common. nih.govgoogle.comnih.gov The ratio of these solvents is adjusted to fine-tune the retention and resolution of the enantiomers. google.com For example, a mobile phase of ethanol and heptane in a 1:1 ratio has been used for the chiral separation of related pyrrolidone derivatives. nih.gov Detection is typically performed using a UV detector at a wavelength where the compound absorbs, such as 210 nm. nih.govalinteridergisi.com
The enantiomeric purity is a critical quality attribute, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even cause adverse effects. Reports indicate that chiral purities of 98.1% to 99.1% for (R)-4-propylpyrrolidin-2-one have been achieved and verified by chiral HPLC. googleapis.com The expression "substantially optically pure" is often used to denote a compound with an enantiomeric excess of at least 95%. google.com
Interactive Data Table: Chiral HPLC Methods for this compound and Analogs
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Compound | Enantiomeric Ratio (er) / Purity | Reference |
| Chiralcel IG-3 | n-Hexane/Ethanol (90:10) | 1.0 | 210 | (R)-4-Propylpyrrolidin-2-one | 97:3 | nih.gov |
| Chiralcel IG-3 | n-Hexane/Ethanol (90:10) | 1.0 | 278 | Intermediate 3 | 98:2 | nih.govacs.org |
| Chiralpak AD | Not specified | Not specified | Not specified | (R)-4-Propylpyrrolidin-2-one | Not specified | allfordrugs.com |
| Chiral Phase | Ethanol/Heptane (1:1) | Not specified | Not specified | Brivaracetam | Not specified | nih.gov |
| Chiralcel OJ and OF | Hexane, Ethanol, 2-Propanol | Not specified | Not specified | Pyridazinone derivatives | Not specified | nih.gov |
Gas Chromatography (GC) for Purity Assessment
Gas chromatography (GC) is a powerful technique for assessing the chemical purity of volatile and thermally stable compounds like this compound. libretexts.org It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. libretexts.org The resulting chromatogram provides information on the number of components in the sample and their relative amounts, allowing for the calculation of percent purity. youtube.com
In the synthesis of (R)-4-propylpyrrolidin-2-one, GC analysis is routinely used to monitor the progress of reactions and to determine the purity of the final product. googleapis.com For instance, various synthetic routes have reported obtaining (R)-4-propyl-pyrrolidin-2-one with a purity of 98.1% to 99.3% as determined by GC. googleapis.com
The GC method typically involves injecting a solution of the sample into the instrument, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a heated column containing the stationary phase. youtube.comgcms.cz A flame ionization detector (FID) is commonly used for the analysis of organic compounds. mdpi.com The oven temperature can be held constant or programmed to increase over time to facilitate the elution of compounds with different boiling points. bibliotekanauki.pl
For some lactams and related compounds, derivatization may be necessary prior to GC analysis to improve volatility and thermal stability. oup.com However, for this compound, direct analysis is often feasible. When coupled with a mass spectrometer (GC-MS), this technique can also provide structural information about the main compound and any impurities present. google.comsciforum.netgoogle.com
The purity is generally calculated from the chromatogram by determining the area of the peak corresponding to this compound as a percentage of the total area of all peaks, excluding the solvent peak. youtube.com This provides a quantitative measure of the purity of the synthesized compound. libretexts.org
Interactive Data Table: GC Purity Analysis of (R)-4-Propylpyrrolidin-2-one
| Synthesis Example | Reported GC Purity (%) | Reported Chiral Purity (%) |
| Example 1 | 98.1 | 98.3 |
| Example 2 | 99.3 | 99.1 |
| Example 3 | 98.3 | 98.1 |
Data sourced from a patent describing various synthetic preparations of (R)-4-propyl-pyrrolidin-2-one. googleapis.com
Medicinal Chemistry and Pharmacological Investigations of 4 Propylpyrrolidin 2 One Derivatives
4-Propylpyrrolidin-2-one as a Precursor to Pharmacologically Active Compounds
The (R)-enantiomer of this compound is a highly valued intermediate in the pharmaceutical industry, particularly for the synthesis of advanced antiepileptic drugs. googleapis.comresearchgate.net Its incorporation into more complex molecules leverages its specific three-dimensional structure to achieve high affinity and selectivity for biological targets.
Antiepileptic Drugs: Brivaracetam (B1667798) and Levetiracetam (B1674943)
(R)-4-propylpyrrolidin-2-one is a key intermediate in the synthesis of Brivaracetam, a third-generation antiepileptic drug (AED). acs.orgnih.govnih.govpharmaceutical-technology.com Brivaracetam, chemically known as (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide, is a 4-n-propyl analog of Levetiracetam. newdrugapprovals.orgnih.govgoogle.com The synthesis of Brivaracetam often involves the N-alkylation of (R)-4-propylpyrrolidin-2-one with a suitable 2-bromobutanoic acid derivative, followed by amidation. nih.govgoogle.com Numerous synthetic strategies have been developed to produce this key intermediate with high chiral purity, underscoring its importance. googleapis.comacs.orgpharmaceutical-technology.com While Levetiracetam is a structural analogue, the introduction of the 4-propyl group in Brivaracetam is a critical modification that significantly enhances its pharmacological properties. nih.govnewdrugapprovals.org
The primary mechanism of action for both Levetiracetam and Brivaracetam is their binding to the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a protein integral to the regulation of neurotransmitter release. newdrugapprovals.orgevitachem.comsgul.ac.uk The substitution at the 4-position of the pyrrolidinone ring in Brivaracetam with a propyl group leads to a significantly higher binding affinity for SV2A compared to Levetiracetam. sgul.ac.ukresearchgate.net Research indicates that Brivaracetam has an approximately 10-fold greater affinity for the SV2A binding site than Levetiracetam. researchgate.net This enhanced affinity is believed to be the molecular basis for Brivaracetam's increased potency as an anticonvulsant. newdrugapprovals.orgnih.gov
Structure-activity relationship (SAR) studies of pyrrolidone butanamides have elucidated the structural requirements for potent antiepileptic activity. These studies revealed that while the carboxamide moiety and the (S)-configuration of the α-ethyl side chain are essential, modifications to the pyrrolidinone ring are also critical. researchgate.netnih.gov Specifically, the substitution at the 4-position of the lactam ring with small, hydrophobic groups was found to improve both in vitro binding affinity to SV2A and in vivo anticonvulsant potency. sgul.ac.ukresearchgate.net The selection of the (4R)-propyl group, as seen in Brivaracetam, was the result of systematic investigations that identified this substitution as optimal for enhancing antiseizure activity, making the compound approximately 10 times more potent than Levetiracetam in certain preclinical models. nih.gov
Mechanism of Action: Synaptic Vesicle Protein 2A (SV2A) Affinity
Anti-Cancer Applications of Pyrrolidine (B122466) Derivatives
The pyrrolidine scaffold has also been explored for its potential in oncology. While not direct derivatives of this compound, related structures have been investigated as inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. For instance, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives incorporating a 1-propylpiperidine (B1614701) moiety, a structurally related cyclic amine, were developed as potent PARP-1 inhibitors. nih.gov One such compound, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, demonstrated strong enzymatic inhibition and significantly potentiated the cytotoxicity of chemotherapy agents in cancer cell lines. nih.gov Other research has identified compounds like 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide as potent PARP inhibitors, further highlighting the utility of the substituted pyrrolidine ring in the design of anti-cancer agents. mdpi.com
Derivatives with Anti-arrhythmic and Hypotensive Activities
Derivatives of pyrrolidin-2-one have been extensively investigated for their cardiovascular effects, with many compounds showing notable anti-arrhythmic and hypotensive properties. core.ac.ukresearchgate.netnih.gov These activities are often attributed to the interaction of these molecules with adrenoceptors. researchgate.netresearchgate.netnih.gov A common structural motif in this class of compounds is the connection of the pyrrolidin-2-one ring to an arylpiperazine fragment via a propyl or hydroxypropyl linker. core.ac.ukresearchgate.netpsu.edu
The mechanism underlying the anti-arrhythmic and hypotensive effects of many pyrrolidin-2-one derivatives is their antagonism of alpha-adrenoceptors (α-AR). nih.govunileon.esresearchgate.net Research has shown that these compounds can bind with varying affinities to both α1- and α2-adrenoceptor subtypes. researchgate.netpsu.edud-nb.info The blockade of α1-adrenoceptors, in particular, is linked to vasodilation, leading to a decrease in blood pressure, and is thought to contribute to the restoration of normal sinus rhythm in arrhythmia models. researchgate.netnih.govnih.gov Functional studies have confirmed that many of these compounds act as antagonists at α1A- and α1B-adrenoceptor subtypes. unileon.esresearchgate.netnih.gov The specific substitution on the arylpiperazine ring influences the affinity and selectivity for different α-AR subtypes. nih.gov
| Compound | α1-AR Affinity (pKi) | α2-AR Affinity (pKi) | Functional Activity (α1A-AR) | Functional Activity (α1B-AR) | Reference |
|---|---|---|---|---|---|
| 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one (Compound 9) | 7.01 | - | Antagonist (EC50=0.5 nM) | Antagonist (EC50=51.0 nM) | unileon.esresearchgate.net |
| 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one (Compound 7) | - | 6.52 | - | - | unileon.esresearchgate.net |
| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7) | 7.13 | - | - | - | researchgate.netpsu.edu |
| 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (Compound 10h) | 7.30 | - | Antagonist | Antagonist | nih.gov |
| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47) | Ki = 95.5 nM | Ki = 511.6 nM | Antagonist (α2A) | Antagonist | d-nb.info |
| S-75 | 7.3 | 6.01 | Antagonist (EC50=138.2 nM) | Antagonist (EC50=2.53 nM) | nih.gov |
Selective Antagonism of α1B and α2A-adrenoceptors
Antiarrhythmic Efficacy in Animal Models
Several derivatives of this compound have demonstrated significant antiarrhythmic properties in various animal models. researchgate.netnih.gov This activity is often linked to their α-adrenolytic properties, as α-adrenergic receptor stimulation can contribute to the development of cardiac arrhythmias, especially during ischemia and reperfusion. nih.govif-pan.krakow.pl
Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety have shown strong antiarrhythmic effects. nih.gov For example, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) exhibited excellent antiarrhythmic activity in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion in rats. researchgate.netscience.gov Another derivative, 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (11a), was also identified as a potent antiarrhythmic agent. nih.gov
The racemic compound 1-[2-hydroxy-3(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its S-enantiomer showed therapeutic antiarrhythmic activity by reducing premature ventricular beats in adrenaline-induced arrhythmia models. if-pan.krakow.pl The S-enantiomer was found to be approximately twice as potent as the racemic mixture, while the R-enantiomer was inactive. if-pan.krakow.pl This stereoselectivity highlights the specific structural requirements for antiarrhythmic efficacy.
Hypotensive Effects in Normotensive Models
The α-adrenoceptor antagonistic properties of this compound derivatives also translate into hypotensive effects. nih.govnih.gov Blockade of α1-adrenoceptors in blood vessels leads to vasodilation and a subsequent reduction in blood pressure. actascientific.com
Numerous studies have reported the hypotensive activity of these compounds in normotensive rats. researchgate.netnih.govmdpi.com Derivatives with substituents like fluorine, methyl, or hydroxyl groups on the phenyl ring of the piperazine (B1678402) moiety have been shown to significantly decrease both systolic and diastolic blood pressure. researchgate.net For instance, compound 11a, 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, was found to be a particularly potent antihypertensive agent. nih.gov
Interestingly, some derivatives exhibit a dissociation between their adrenoceptor antagonism and their effect on blood pressure. The compound 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47), despite being a potent α1B-adrenoceptor antagonist, did not significantly influence blood pressure in normotensive animals. nih.gov Similarly, the uroselective compound V, 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one, did not cause a significant decrease in systolic or diastolic blood pressure at various doses. bibliotekanauki.pl This lack of a hypotensive effect is a desirable characteristic for drugs intended to treat conditions like BPH without affecting cardiovascular stability. bibliotekanauki.pl
Influence on Cardiovascular Parameters (Heart Rate, PQ/QT Intervals, QRS Complex)
In addition to their effects on arrhythmia and blood pressure, this compound derivatives can influence other cardiovascular parameters, as observed in electrocardiogram (ECG) studies. researchgate.netif-pan.krakow.pl
Some of these compounds have been shown to slightly decrease heart rate. researchgate.netnih.gov They can also prolong the PQ and QT intervals, as well as the QRS complex duration. researchgate.netnih.govif-pan.krakow.plscience.gov For example, the racemic compound MG-1(R,S) and its individual enantiomers decreased the heart rate and prolonged the PQ interval, QT interval, and QRS complex in isolated heart preparations. if-pan.krakow.pl These changes in ECG parameters are indicative of effects on cardiac conduction and repolarization. While some compounds did not significantly affect the ECG recording in terms of the PQ interval, QRS complex, or QT interval, others did show a decrease in heart rate. mdpi.com
Neuroprotection and Neurotransmitter Modulation
The pyrrolidin-2-one chemical family, to which this compound belongs, has a long history of investigation for its effects on the central nervous system, including nootropic (cognition-enhancing) and neuroprotective properties. nih.govneliti.com Piracetam (B1677957), the archetypal racetam drug, is known to modulate various neurotransmitter systems, including the cholinergic and glutamatergic systems, and exhibits neuroprotective effects. neliti.com
Derivatives of this class are being explored for their potential in treating neurodegenerative disorders. mdpi.com Some compounds have shown predicted nootropic and antihypoxic effects. mdpi.com One of the proposed mechanisms for their nootropic action is as a "neurotransmitter antagonist". mdpi.com Brivaracetam, a related pyrrolidinone derivative, is known to modulate neurotransmitter release through its interaction with synaptic vesicle protein 2A (SV2A).
Furthermore, some pyrrolidone derivatives are being investigated for their ability to enhance the secretion of key neurotransmitters like norepinephrine, dopamine (B1211576), and serotonin, and to activate acetylcholine (B1216132) receptors, which could contribute to their neuroprotective and cognitive-enhancing effects. neliti.com
Potential in Metabolic Syndrome Components (Hyperglycemia, Hypertriglyceridemia)
Derivatives of pyrrolidin-2-one have emerged as candidates for addressing key components of metabolic syndrome, such as high blood sugar (hyperglycemia) and elevated triglyceride levels (hypertriglyceridemia). Research has focused on their ability to modulate the adrenergic nervous system, which is often overactive in metabolic disorders. researchgate.netnih.gov
Studies have investigated non-selective α-adrenoceptor antagonists within the pyrrolidin-2-one class. nih.govactascientific.com The rationale is that antagonism of α1-adrenoceptors can improve lipid and carbohydrate profiles, while α2-adrenoceptor inhibition may support weight reduction and favorably modulate insulin (B600854) secretion. nih.govactascientific.com
One notable compound, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47), was identified as a potent, non-selective antagonist of α1B and α2A-adrenoceptors. nih.gov In a preclinical model of diet-induced obesity, chronic administration of this derivative led to a significant reduction in plasma triglyceride and glucose levels. nih.gov These findings suggest that pyrrolidin-2-one-based α-adrenoceptor antagonists have the potential to normalize metabolic imbalances without necessarily affecting blood pressure, which could be beneficial for patients with dyslipidemia and hyperglycemia who are not hypertensive. actascientific.com The use of N-alkyl derivatives of 2-pyrrolidone has also been explored in formulations to improve the solubility of fibrates, drugs used to treat hypercholesterolemia and hypertriglyceridemia. google.com
| Compound | Target/Mechanism | Observed Effect in Animal Model | Potential Application | Source |
|---|---|---|---|---|
| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47) | Non-selective α1B and α2A-adrenoceptor antagonist | Reduced plasma triglycerides and glucose | Hypertriglyceridemia, Hyperglycemia | nih.gov |
Nootropic Agents (e.g., Piracetam, Pramiracetam)
The pyrrolidin-2-one nucleus is the core chemical structure for the racetam class of drugs, known for their nootropic or cognitive-enhancing effects. medsafe.govt.nz Piracetam is a foundational member of this class, and its structural analogues have been developed to achieve greater potency and targeted efficacy, particularly for neurological disorders like epilepsy. researchgate.net
Levetiracetam, a structural analogue of piracetam, demonstrated the therapeutic potential of this scaffold. researchgate.net Further drug discovery programs systematically investigated substitutions on the pyrrolidone acetamide (B32628) structure. This research revealed that substituting the lactam ring at the 4-position with small hydrophobic groups could significantly enhance potency. researchgate.net
This line of inquiry led to the development of Brivaracetam , chemically known as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide . medsafe.govt.nzresearchgate.net As an n-propyl analogue of levetiracetam, Brivaracetam was found to be approximately 10 times more potent as an antiseizure agent in preclinical models. researchgate.netacs.org Its mechanism of action involves high-affinity binding to the synaptic vesicle protein 2A (SV2A), which is thought to modulate neurotransmitter release. evitachem.com The development from piracetam to brivaracetam illustrates a clear progression where the introduction of a propyl group at the C4-position of the pyrrolidin-2-one ring was a key modification for enhancing pharmacological activity. researchgate.net
| Compound | Key Structural Features | Relative Potency/Significance | Source |
|---|---|---|---|
| Piracetam | 2-oxopyrrolidine acetamide | Prototypical nootropic agent | researchgate.net |
| Levetiracetam | (S)-α-ethyl-2-oxopyrrolidine acetamide | Analogue of piracetam with antiepileptic activity | researchgate.net |
| Brivaracetam | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | ~10 times more potent than Levetiracetam as an antiseizure agent | researchgate.netacs.org |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. tandfonline.com These computational approaches allow for the rational design of more potent and selective drug candidates by identifying key structural features and physicochemical properties. unram.ac.idmdpi.com
Influence of Substituents on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents.
On the Arylpiperazine Moiety : For derivatives with antiarrhythmic and antihypertensive properties, substituents on the phenyl ring of the arylpiperazine group are critical. The presence of a hydroxyl (-OH) group versus a fluorine (-F) atom at the 2-position of the aryl ring can determine whether the compound exhibits anti-ischemic activity. researchgate.net Other substituents, including methyl, fluoro, or combinations of chloro and methoxy (B1213986) groups, have also been shown to significantly influence hypotensive effects. researchgate.net
On the Pyrrolidinone Ring : In the context of nootropic agents, substitution on the pyrrolidin-2-one ring itself is a key determinant of potency. While substitutions at the 3 or 5 positions tend to decrease binding affinity to the target, introducing small, hydrophobic groups like a propyl group at the 4-position enhances in vitro and in vivo potency. researchgate.net For dopamine D2/D3 receptor ligands, O-alkylation at the 4-position resulted in higher binding affinities compared to analogous N-alkylation. nih.gov
On the Linker Chain : The chain connecting the pyrrolidinone core to other pharmacophores also plays a role. For certain α-adrenoceptor antagonists, a hydroxyl group on the propyl linker chain is considered a critical structural feature for affinity. researchgate.net
Critical Structural Features for Receptor Affinity and Pharmacological Effects
Beyond individual substituents, specific core structural motifs are essential for the pharmacological activity of these derivatives.
Pyrrolidin-2-one Ring : The 2-oxopyrrolidine ring is a privileged scaffold. For levetiracetam-like compounds, this five-membered lactam ring is preferred over six-membered piperidine (B6355638) rings or acyclic structures for maintaining high affinity to the SV2A binding site. researchgate.net Similarly, for a series of dopamine receptor ligands, expanding the pyrrolidine ring was found to be detrimental to binding affinity. nih.gov
Piperazine Moiety : In many derivatives targeting adrenoceptors, the presence of a piperazine ring is considered a crucial feature for achieving the desired affinity and activity. researchgate.net
Side Chains and Functional Groups : For nootropic agents, the carboxamide moiety on the acetamide side chain is essential for affinity. researchgate.net In a different class of compounds designed to bind G-quadruplex DNA, a flexible polar propylpyrrolidine group was vital for achieving binding selectivity; its removal resulted in a loss of this selectivity. oup.com
Molecular Descriptors in QSAR Models
QSAR models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to build a mathematical relationship with biological activity. unram.ac.idfrontiersin.org For pyrrolidin-2-one derivatives, several QSAR studies have identified key descriptors:
For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity , the most significant descriptors in a model that explained 91% of activity variance were PCR (principal components regression) and JGI4 (a topological descriptor). researchgate.net
For the α1-adrenergic receptor antagonist activity of a similar set of compounds, the QSAR model relied mainly on the PCR and Qindex (a shape descriptor) to explain over 88% of the variance. researchgate.net
These descriptors capture complex information about the molecule's size, shape, and electronic properties, which govern its interaction with biological targets. The process involves calculating a large number of potential descriptors and then using statistical methods to select the most relevant ones for building a predictive model. tandfonline.comfrontiersin.org
| Biological Activity | Compound Class | Key Descriptors | Model Predictive Power (R²) | Source |
|---|---|---|---|---|
| Antiarrhythmic | 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one | PCR, JGI4 | 0.91 | researchgate.net |
| α1-Adrenoceptor Antagonism | 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one | PCR, Qindex | 0.88 | researchgate.net |
Computational Chemistry in SAR/QSAR Modeling
Computational chemistry is the engine behind modern SAR and QSAR studies, providing the tools to calculate 3D molecular structures and the descriptors derived from them. researchgate.netresearchgate.net
Structure Optimization : The first step is to determine the most stable 3D conformation of a molecule. This is often done using quantum chemical calculations, such as semi-empirical methods (e.g., AM1) or more rigorous ab initio methods like Hartree-Fock (HF). researchgate.netunram.ac.idresearchgate.net Software like Gaussian is frequently used for these geometry optimizations. researchgate.net
Descriptor Calculation and Model Building : Once the 3D structure is obtained, specialized software (e.g., CODESSA, DRAGON) can calculate thousands of molecular descriptors. tandfonline.comresearchgate.net Statistical techniques are then applied to create the QSAR model. Multiple Linear Regression (MLR) is a common method used to build the equation that links the selected descriptors to the biological activity. unram.ac.id
Advanced Methods : To handle the vast number of potential descriptors and avoid overfitting, advanced variable selection techniques like Genetic Algorithms (GA) are employed. tandfonline.com GA mimics the process of natural selection to "evolve" the best subset of descriptors for building a robust and predictive QSAR model. tandfonline.com In some cases, biological activity spectra are predicted using software like PASS (Prediction of Activity Spectra for Substances), which compares the structure of a novel compound to a database of known biologically active substances. researchgate.netnih.gov
These computational approaches are essential for efficiently screening virtual libraries of compounds, prioritizing candidates for synthesis, and gaining deeper insight into the molecular mechanisms of drug action. mdpi.com
Pharmacological Mechanisms and Pathways
The pharmacological effects of this compound derivatives are rooted in their interactions with specific molecular targets, leading to the modulation of various cellular signaling cascades. Research has primarily focused on their engagement with adrenergic receptors and synaptic vesicle proteins, which in turn influences downstream pathways controlling neurotransmission and other physiological processes.
Derivatives of this compound have been identified as potent ligands for several receptor types, most notably α-adrenergic receptors and the synaptic vesicle protein 2A (SV2A).
Many derivatives feature an arylpiperazine fragment, which is crucial for their high affinity for α-adrenoceptors. d-nb.infonih.gov Structure-activity relationship (SAR) studies have revealed that these compounds often act as antagonists at these receptors. d-nb.infoactascientific.com For instance, the compound 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one demonstrates a strong affinity for α1-adrenoceptors (Ki = 95.5 ± 8.9 nM) and a moderate affinity for α2-adrenoceptors (Ki = 511.6 ± 34.8 nM). d-nb.infonih.gov Further investigations have shown that some derivatives exhibit selectivity for specific α1-adrenoceptor subtypes. One such derivative, 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one, displayed a 152-fold functional preference for the α1A-adrenoceptor over the α1B subtype. bibliotekanauki.pl In contrast, other derivatives act as potent non-selective antagonists of α1B and α2A-adrenoceptors. d-nb.info
Another important molecular target is the synaptic vesicle protein 2A (SV2A), a brain-specific binding site that plays a role in the modulation of neurotransmitter release. acs.org The antiepileptic agent Brivaracetam, a this compound derivative, exerts its effects through binding to SV2A. Systematic investigations have shown that substitution at the 4-position of the lactam ring with small hydrophobic groups, such as a propyl group, enhances binding affinity to this site and improves in vivo potency compared to analogues like Levetiracetam. acs.org
| Compound Name | Target Receptor | Binding Affinity (Ki or pKi) | Functional Activity | Source |
|---|---|---|---|---|
| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47) | α1-adrenoceptor | Ki = 95.5 ± 8.9 nM | Antagonist | d-nb.infonih.gov |
| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47) | α2-adrenoceptor | Ki = 511.6 ± 34.8 nM | Antagonist | d-nb.infonih.gov |
| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (8) | α1-adrenoceptor | pKi = 6.71 | Not specified | researchgate.net |
| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (Brivaracetam) | Synaptic Vesicle Protein 2A (SV2A) | High affinity | Ligand | acs.org |
| 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one (Compound V) | α1A-adrenoceptor | High affinity & selectivity | Antagonist | bibliotekanauki.pl |
The binding of this compound derivatives to their respective receptors initiates a cascade of intracellular events, thereby modulating key signaling pathways.
The antagonism of α1-adrenergic receptors by these compounds directly interferes with the Gq/11 protein signaling pathway. bibliotekanauki.pl Typically, activation of α1-adrenoceptors by endogenous catecholamines like adrenaline and noradrenaline stimulates phospholipase C. This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize calcium from intracellular stores and activate protein kinase C (PKC), respectively. bibliotekanauki.pl By blocking the receptor, pyrrolidin-2-one derivatives prevent these downstream events, which can result in effects like smooth muscle relaxation. bibliotekanauki.plnih.gov
The interaction with SV2A modulates neurotransmitter release, affecting neuronal excitability. This binding is critical for influencing the exocytosis process at the synaptic cleft. Furthermore, some derivatives have been shown to alter the expression of genes related to neurotransmitter synthesis and synaptic plasticity within neuronal cells, thereby impacting cellular metabolism and signaling.
Additionally, certain derivatives have been investigated for their ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. mdpi.com The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Enhancement of this pathway has been proposed as a therapeutic strategy for neurodegenerative diseases. Studies on related structures suggest that replacing certain moieties with a 4-hydroxyl-propylpyrrolidine group can enhance Nrf2 activation. mdpi.com
Some pharmacological effects of pyrrolidin-2-one derivatives, particularly their antiarrhythmic properties, may be partially attributable to interactions with voltage-gated sodium channels. researchgate.netresearchgate.net Earlier research on compounds like 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one indicated that they could depress the depolarization phase of the cardiac action potential, a characteristic feature of sodium channel blockers. if-pan.krakow.pl This mechanism is suggested by antiarrhythmic activity observed in barium chloride-induced arrhythmia models, as barium ions are known to induce arrhythmias that can be counteracted by drugs that block fast sodium channels. researchgate.netresearchgate.net Some α-antagonists have been shown to block fast sodium channels in a manner similar to classic antiarrhythmic drugs like quinidine. researchgate.net
Modulation of Signaling Pathways
In Vitro and In Vivo Pharmacological Evaluation Techniques
A variety of standardized assays are employed to characterize the pharmacological profile of this compound derivatives, determining their affinity for molecular targets and their functional consequences at the cellular level.
Radioligand binding assays are a cornerstone technique for quantifying the affinity of a compound for a specific receptor. perceptive.com These assays are used to determine key parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). perceptive.com
In the study of this compound derivatives, these assays have been crucial for evaluating binding to α1- and α2-adrenoceptors. d-nb.infonih.govactascientific.com The method typically involves incubating cell membranes expressing the target receptor with a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenoceptors). The unlabeled test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured, allowing for the calculation of the test compound's inhibitory constant (Ki), which reflects its binding affinity. epo.org Similar competition experiments using membranes expressing human SV2A and SV2C proteins have been used to measure the affinity of novel derivatives for these targets. epo.orggoogleapis.com
To complement binding data, cellular functional assays are performed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the biological response of a cell following compound application.
For α-adrenoceptor ligands, intrinsic activity assays are commonly used. d-nb.infobibliotekanauki.pl In these assays, cells expressing a specific receptor subtype (e.g., α1A or α1B) are treated with the test compound. bibliotekanauki.pl To test for antagonist activity, cells are co-incubated with the test compound and a known standard agonist. The ability of the test compound to inhibit the agonist-induced response is quantified, often by measuring changes in second messengers like intracellular calcium. bibliotekanauki.pl The results are used to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the maximal response. d-nb.info
Luciferase reporter gene assays are another powerful tool. In this setup, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element specific to the signaling pathway of interest. For example, to study FXR antagonists, HepG2 cells are transfected with vectors for FXR and its partner RXR, along with a reporter vector containing an FXR response element linked to a luciferase gene. mdpi.com The cells are then stimulated with an agonist, with or without the test compound, and the resulting luciferase activity is measured to determine the compound's functional effect on receptor-mediated gene transcription. mdpi.com
| Assay Type | Purpose | Key Parameters Measured | Example Application | Source |
|---|---|---|---|---|
| Radioligand Binding Assay (Competition) | Determine binding affinity of a compound to a target receptor. | Ki (Inhibitory Constant) | Measuring affinity of derivatives for α1- and α2-adrenoceptors. | d-nb.infonih.govactascientific.com |
| Radioligand Binding Assay (Saturation) | Determine receptor density and affinity of the radioligand. | Kd (Dissociation Constant), Bmax (Maximal Binding Capacity) | Characterizing target expression in tissue homogenates. | perceptive.com |
| Cellular Intrinsic Activity Assay | Determine functional activity (agonist/antagonist) of a compound. | IC50 / EC50, Intrinsic Activity | Evaluating antagonism of derivatives at α1A- and α1B-adrenoceptors. | d-nb.infobibliotekanauki.pl |
| Luciferase Reporter Gene Assay | Measure receptor-mediated gene transcription. | Modulation of Luciferase Activity | Investigating antagonistic activity on Farnesoid X Receptor (FXR). | mdpi.com |
Animal Models for Disease States (e.g., Epilepsy, Arrhythmia, Obesity)
The therapeutic potential of this compound and its derivatives has been extensively evaluated in various animal models that mimic human diseases, including epilepsy, cardiac arrhythmia, and obesity. These studies are crucial for understanding the pharmacological profile and potential clinical applications of these compounds.
Epilepsy
Derivatives of this compound, notably Brivaracetam and Padsevonil, have demonstrated significant anticonvulsant effects in a range of rodent models of seizures and epilepsy. These models are designed to represent different seizure types and aspects of the disease, including drug-resistant epilepsy.
Brivaracetam, a 4-propyl analog of levetiracetam, has shown higher potency and more complete seizure suppression than its predecessor in several models. sgul.ac.uknih.gov It is effective against both partial and secondarily generalized seizures. sgul.ac.uknih.gov In audiogenic seizure-susceptible mice, Brivaracetam was significantly more potent than levetiracetam. sgul.ac.uk Similarly, in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a model for absence seizures, Brivaracetam suppressed spike-wave discharges more completely than levetiracetam. sgul.ac.uk The efficacy of Brivaracetam has been quantified with median effective dose (ED50) values across various models, highlighting its robust anticonvulsant properties. sgul.ac.uknih.govpsu.edudoi.org
Padsevonil, a newer derivative, exhibits a unique mechanism of action by targeting both synaptic vesicle protein 2 (SV2) and the benzodiazepine (B76468) site of the GABAA receptor. nih.govresearchgate.netresearcher.life This dual action translates to a broad and potent efficacy profile across numerous acute and chronic epilepsy models. nih.govresearchgate.net Padsevonil has shown dose-dependent protection in models such as the 6 Hz stimulation test, pilocarpine-induced seizures, and the amygdala kindling model, which is predictive of efficacy against focal to bilateral tonic-clonic seizures. nih.govaesnet.org Notably, in the 6 Hz model, Padsevonil provided significantly greater protection than the combination of diazepam with either levetiracetam or brivaracetam, suggesting a synergistic effect from its unique binding profile. nih.govresearchgate.netresearcher.life
| Compound | Animal Model | Efficacy Endpoint | ED50 (mg/kg, i.p.) | Reference |
|---|---|---|---|---|
| Brivaracetam | Audiogenic-Susceptible Mice (clonic convulsions) | Seizure Protection | 2.4 | sgul.ac.uk |
| Brivaracetam | Cornea-Kindled Mice (secondarily generalized seizures) | Seizure Protection | 1.2 | sgul.ac.uknih.gov |
| Brivaracetam | 6 Hz Seizures in Mice | Seizure Protection | 4.4 | nih.gov |
| Padsevonil | 6 Hz Seizure Model (mice) | Seizure Protection | 0.17 | aesnet.org |
| Padsevonil | Audiogenic Seizures (mice) | Seizure Protection | 0.24 | aesnet.org |
| Padsevonil | Pilocarpine-induced Seizures (mice) | Seizure Protection | 0.31 | aesnet.org |
Arrhythmia
Several novel pyrrolidin-2-one derivatives have been investigated for their antiarrhythmic properties in animal models. These studies often utilize models of chemically-induced arrhythmias (e.g., using adrenaline or barium chloride) or ischemia-reperfusion models, which mimic arrhythmias following a myocardial infarction. nih.govresearchgate.netif-pan.krakow.pl
The antiarrhythmic effects are often linked to the compounds' ability to block α1-adrenergic receptors. nih.govif-pan.krakow.pl For instance, the compound S-75, a novel arylpiperazine derivative of pyrrolidin-2-one, demonstrated both prophylactic and therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model in rats. mdpi.com It significantly reduced the number of adrenaline-induced extrasystoles by 72.6%. mdpi.com However, it was not effective in aconitine (B1665448) or calcium chloride-induced arrhythmia models, suggesting a specific mechanism of action related to adrenergic pathways. mdpi.com
Another compound, MG-1(R,S), and its S-enantiomer also showed significant antiarrhythmic activity in the adrenaline-induced arrhythmia model. if-pan.krakow.pl The S-enantiomer was found to be approximately twice as potent as the racemic mixture, while the R-enantiomer was inactive, indicating stereoselectivity in its action. if-pan.krakow.pl Similarly, compound EP-40 displayed excellent antiarrhythmic activity in both barium chloride-induced arrhythmia and the rat coronary artery ligation-reperfusion model. nih.govresearchgate.net
| Compound | Animal Model | Activity Type | Efficacy (ED50 in mg/kg or % reduction) | Reference |
|---|---|---|---|---|
| S-75 | Adrenaline-induced arrhythmia (rat) | Therapeutic | 72.6% reduction in extrasystoles | mdpi.com |
| MG-1(S) | Adrenaline-induced arrhythmia (rat) | Therapeutic | ED50 = 3.2 mg/kg | if-pan.krakow.pl |
| MG-1(R,S) | Adrenaline-induced arrhythmia (rat) | Therapeutic | ED50 = 6.8 mg/kg | if-pan.krakow.pl |
| Compound 5 | Adrenaline-induced arrhythmia (rat) | Prophylactic | ED50 = 4.9 mg/kg (i.v.) | core.ac.uk |
| Compound 11 | Adrenaline-induced arrhythmia (rat) | Prophylactic | ED50 = 0.16 mg/kg (i.v.) | mdpi.com |
Obesity
The potential of pyrrolidin-2-one derivatives in the management of obesity and related metabolic disturbances has also been explored. These studies typically use models of diet-induced obesity (DIO) in rodents, where animals are fed a high-fat diet to induce weight gain, hyperglycemia, and hyperlipidemia.
One study investigated the effects of α2-adrenoceptor antagonists from the group of pyrrolidin-2-one derivatives in rats with diet-induced obesity. nih.gov The compound 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one was found to reduce the animals' body weight and the amount of peritoneal adipose tissue after chronic administration. nih.govacs.org This effect was associated with a decrease in food intake, reduction of blood glucose, and an increase in markers of thermogenesis and lipolysis. nih.gov
Another derivative, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one (EP-47), which acts as a non-selective α-adrenoceptor antagonist, was shown to effectively reduce elevated glucose and triglyceride levels in a high-fat diet-induced obesity model in rats. psu.edu Interestingly, this compound only moderately affected the amount of peritoneal body fat and did not significantly alter body temperature or spontaneous activity. psu.edu These findings suggest that different derivatives may have distinct effects on the various components of the metabolic syndrome.
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one | Diet-induced obesity (rat) | Reduced body weight and peritoneal adipose tissue; decreased food intake and blood glucose. | nih.govacs.org |
| EP-47 | Diet-induced obesity (rat) | Reduced plasma triglyceride and glucose levels; moderate reduction in peritoneal fat. | psu.edu |
| KMP-10 | Standard diet (rat) | Significantly reduced calorie intake. | mdpi.com |
Electrocardiographic Studies
Electrocardiographic (ECG) studies are integral to the pharmacological investigation of new chemical entities, particularly those intended for cardiovascular or neurological applications, to assess their impact on cardiac function and identify any potential for proarrhythmic effects. Several studies on this compound derivatives have included ECG analysis in animal models.
In a study of a series of novel pyrrolidin-2-one derivatives with adrenolytic properties, some compounds were found to slightly decrease the heart rate and prolong the P-Q interval, Q-T interval, and the QRS complex duration in rats. nih.govresearchgate.netif-pan.krakow.pl These changes are indicative of an effect on cardiac conduction and repolarization. For example, the electrocardiographic changes observed after administration of the compound MG-1(R,S) were similar to those of the Class I antiarrhythmic drug quinidine. if-pan.krakow.pl
Conversely, other investigations have reported a favorable cardiac safety profile for certain derivatives. A study on novel arylpiperazine derivatives of salicylamide, which also contain a pyrrolidin-2-one structure, found that the tested compounds did not affect the normal ECG parameters in rodents, which is a strong indicator that they lack proarrhythmic potential. researchgate.net Similarly, the novel pyrrolidin-2-one derivative S-75 was evaluated for its influence on the normal ECG in rats and in isolated rat hearts, and it did not prolong the QTc interval, further confirming a low risk of proarrhythmia. mdpi.com These differing results underscore the importance of detailed structure-activity relationship studies to identify derivatives with optimal therapeutic effects and minimal impact on cardiac electrophysiology.
Predictive Biological Activity (e.g., PASS Software)
In modern drug discovery, computational tools are frequently employed to predict the biological activity spectrum of new compounds, helping to prioritize them for synthesis and experimental testing. The Prediction of Activity Spectra for Substances (PASS) software is one such tool that estimates the probability of a compound exhibiting various biological activities based on its chemical structure. way2drug.comway2drug.com
This approach has been applied to the study of novel pyrrolidin-2-one derivatives. In one study, PASS was used to predict the biological activities of a series of 17 derivatives with adrenolytic properties. nih.govresearchgate.net The software predicted that some of these compounds would likely exhibit anti-ischemic, antiarrhythmic, and cardiotonic effects. researchgate.net Specifically, the predictions highlighted compounds EP-35 and EP-40 as having potential anti-ischemic activity. nih.govresearchgate.net In contrast, compounds EP-68, EP-70, and EP-71 were predicted to be potential tachycardia-inducing agents. nih.govresearchgate.net
These in silico predictions can guide further experimental investigation. The prediction of anti-ischemic and antiarrhythmic activity for compound EP-40 was subsequently supported by in vivo experimental data, where it showed excellent antiarrhythmic effects in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion. nih.govresearchgate.net This demonstrates the utility of computational tools like PASS in the early stages of drug development to identify promising candidates and anticipate their pharmacological profiles.
| Compound(s) | Predicted Biological Activity (PASS) | Reference |
|---|---|---|
| EP-35, EP-40 | Anti-ischemic | nih.govresearchgate.net |
| EP-68, EP-70, EP-71 | Tachycardia Agent | nih.govresearchgate.net |
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis for Structural Elucidation (e.g., NMR Spectroscopy)
Spectroscopic techniques are fundamental in determining the precise molecular structure of 4-Propylpyrrolidin-2-one. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the hydrogen and carbon framework of the molecule. numberanalytics.comiiserkol.ac.in
In a study synthesizing (R)-4-propylpyrrolidin-2-one, 1H NMR spectroscopy was used for its structural confirmation. nih.gov The resulting spectrum in deuterated chloroform (B151607) (CDCl3) showed distinct signals corresponding to the different protons in the molecule. nih.gov For instance, a singlet at 6.15 ppm was attributed to the amide proton (NH), while multiplets in the range of 3.52-3.46 ppm and 3.02 ppm corresponded to the protons on the pyrrolidinone ring adjacent to the nitrogen and the carbonyl group, respectively. nih.gov The protons of the propyl group and the remaining ring protons appeared as multiplets between 2.50 and 1.30 ppm, with a characteristic triplet at 0.93 ppm for the terminal methyl group. nih.gov
Carbon-13 NMR (13C NMR) spectroscopy complements the proton data by providing information on the carbon skeleton. iiserkol.ac.in While specific 13C NMR data for this compound is not detailed in the provided search results, it is a standard technique used alongside 1H NMR for complete structural elucidation. numberanalytics.comiiserkol.ac.in The number of signals in a 13C NMR spectrum can indicate the degree of symmetry within the molecule. youtube.com
Structural determination of metabolites of related compounds has also been confirmed using high-field NMR after isolation and purification. psu.edu The integration of NMR signal areas is directly proportional to the number of nuclei, allowing for the quantification of the compound when compared to a reference standard. univr.it
Table 1: 1H NMR Spectroscopic Data for (R)-4-Propylpyrrolidin-2-one in CDCl3 nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.15 | s | 1H (NH) |
| 3.52-3.46 | m | 1H |
| 3.02 | dd (J = 9.4, 6.9 Hz) | 1H |
| 2.50-2.40 | m | 2H |
| 2.06-1.98 | m | 1H |
| 1.48-1.42 | m | 2H |
| 1.38-1.30 | m | 2H |
| 0.93 | t (J = 7.2 Hz) | 3H |
Mass Spectrometry Techniques (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. numberanalytics.com When coupled with liquid chromatography (LC-MS), it allows for the separation, identification, and quantification of individual components in a mixture. nih.govrjptonline.orgchromatographyonline.com
For derivatives of this compound, such as Brivaracetam (B1667798), LC-MS/MS systems have been employed to characterize degradation products. rjptonline.orgijpsr.com In these studies, an Agilent 1200 series liquid chromatograph coupled with an Applied Biosystems 4000 Q Trap triple quadrupole mass spectrometer was used. ijpsr.com The mass spectral data helped in the identification of unknown compounds formed during forced degradation studies. ijpsr.com For instance, one degradation product of Brivaracetam was identified as 1-propyl pyrrolidine-2-one through the analysis of its mass fragmentation patterns in positive electrospray ionization (+ESI) mode. rjptonline.org
Different ionization techniques can be utilized in LC-MS, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), to optimize the detection and sensitivity for various analytes. nih.gov The choice of ionization method and the mass analyzer (e.g., triple quadrupole, time-of-flight) are crucial for obtaining high-quality data. nih.govrjptonline.org
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for these purposes. nih.govgoogleapis.com
In the synthesis of (R)-4-propylpyrrolidin-2-one, chiral HPLC was utilized to establish the enantiomeric ratio. nih.govacs.org A Chiralcel IG-3 column was employed with a mobile phase of n-hexane and ethanol (B145695) (90:10) at a flow rate of 1.0 mL/min, with detection at 210 nm. nih.gov This method successfully separated the two enantiomers, with the major (R)-enantiomer and the minor (S)-enantiomer showing distinct retention times, allowing for the calculation of an enantiomeric ratio of 97:3. nih.gov
Similarly, for derivatives of this compound, stability-indicating HPLC methods have been developed and validated according to ICH guidelines to separate the drug from its degradation products. rjptonline.org These methods are crucial for quality control in pharmaceutical analysis. rjptonline.org Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) has also been developed for the quantitative determination of the purity of related drug substances in the presence of impurities. ijpsr.com
Table 2: Chiral HPLC Conditions for Enantiomeric Ratio Determination of (R)-4-Propylpyrrolidin-2-one nih.gov
| Parameter | Value |
| Column | Chiralcel IG-3 |
| Mobile Phase | n-hexane/ethanol = 90:10 |
| Flow Rate | 1.0 mL min–1 |
| Detection Wavelength (λ) | 210 nm |
| Column Temperature | 25 °C |
| Retention Time (tr) minor | 8.4 min |
| Retention Time (tr) major | 9.4 min |
| Enantiomeric Ratio (er) | 97:3 |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules like this compound at an atomic level. kallipos.gr These methods can be used to calculate three-dimensional structures, molecular descriptors, and to perform conformational analysis. kallipos.grresearchgate.netresearchgate.net
The three-dimensional structure of pyrrolidin-2-one derivatives can be obtained and optimized using quantum chemical calculations. researchgate.netresearchgate.net Semi-empirical methods like AM1 are often used for initial geometry optimization until a stable energy minimum is reached. researchgate.netresearchgate.net More accurate single-point energy calculations can then be performed using methods like Density Functional Theory (DFT) with a basis set such as 6-31G**. researchgate.netresearchgate.net These calculations are crucial for understanding the spatial arrangement of atoms and for subsequent molecular modeling studies. iucr.org
For related compounds, X-ray crystallography has been used to determine the solid-state structure, revealing details such as the puckered conformation of the pyrrolidine (B122466) ring and the dihedral angle between different parts of the molecule. nih.govvulcanchem.com Computational methods can complement experimental data by providing optimized structures and predicting properties. iucr.orgiucr.org
Molecular descriptors are numerical values that characterize the structure and properties of a molecule. researchgate.netresearchgate.net These descriptors can be calculated from the optimized 3D structure and are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity. researchgate.netresearchgate.net
For a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, molecular descriptors were calculated using quantum chemical and molecular modeling methods. researchgate.netresearchgate.net These descriptors fall into various classes, including electrostatic, quantum chemical (e.g., HOMO and LUMO energies, dipole moment), and 3D-MoRSE descriptors. tandfonline.com Software like PaDEL and CODESSA can be used to calculate a wide range of descriptors from the molecular structure. researchgate.nettandfonline.com Statistical analysis then identifies which descriptors are most influential on the compound's activity. researchgate.netresearchgate.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For derivatives of pyrrolidin-2-one, conformational analysis has been performed to understand their structure-activity relationships. nih.gov The pyrrolidine ring typically adopts a puckered conformation, and the orientation of substituents can significantly impact the molecule's properties and interactions with biological targets. vulcanchem.com
Challenges and Future Perspectives in 4 Propylpyrrolidin 2 One Research
Overcoming Synthetic Challenges for Cost-Effective Production
The synthesis of 4-propylpyrrolidin-2-one, a key intermediate in the production of various pharmaceuticals, presents notable challenges that impact its cost-effectiveness. A primary difficulty lies in the stereocontrolled installation of the propyl group at the C4 position of the pyrrolidinone ring. nih.gov Many existing synthetic routes result in a racemic mixture, necessitating costly and time-consuming chiral high-performance liquid chromatography (HPLC) separation or resolution with chemical or enzymatic agents to isolate the desired enantiomer, such as (R)-4-propylpyrrolidin-2-one. nih.govacs.orgnih.gov
Development of Novel Derivatives with Enhanced Therapeutic Profiles
There is considerable interest in developing novel derivatives of this compound to achieve enhanced therapeutic profiles. Research has shown that substitutions on the pyrrolidone ring can significantly impact the compound's activity. Specifically, 4-substitution of the lactam ring with small hydrophobic groups has been found to improve both in vitro and in vivo potency for certain applications. researchgate.netacs.org
One notable example is the development of Brivaracetam (B1667798), (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which is approximately 10 times more potent as an antiseizure agent in certain models than its predecessor, Levetiracetam (B1674943). researchgate.netacs.org This highlights the potential of modifying the this compound scaffold to create more effective drugs. Further research into novel derivatives could lead to compounds with improved efficacy, better safety profiles, and enhanced pharmacokinetic properties. researchgate.net The exploration of different substituents at various positions on the pyrrolidinone ring continues to be a promising strategy for discovering new therapeutic agents.
Exploration of New Biological Targets and Therapeutic Areas
While this compound and its derivatives are well-known for their applications in treating neurological disorders like epilepsy, there is ongoing research to explore new biological targets and expand their therapeutic potential. google.comclinicaltrialsregister.euebi.ac.uk Derivatives of pyrrolidin-2-one have been investigated for a range of other activities.
For instance, some pyrrolidin-2-one derivatives have been shown to possess adrenolytic properties and have been evaluated for antiarrhythmic and antioxidant activity. nih.govresearchgate.net Certain analogs are being explored for their potential as central nervous system stimulants and antidepressants, with the ability to modulate neurotransmitter levels. smolecule.com The introduction of a fluorine atom into the structure, for example, may enhance lipophilicity and alter interactions with biological targets, opening up new avenues for medicinal chemistry. smolecule.com
Furthermore, research has indicated that some derivatives exhibit affinity for α-adrenoceptors, suggesting potential applications in treating conditions like hypertension. nih.govresearchgate.net The ability of these compounds to interact with various biological targets underscores the importance of continued research to uncover their full therapeutic potential beyond their current uses. lookchem.commedsinfo.com.au
Integration of Advanced Computational and Experimental Methodologies
The integration of advanced computational and experimental methodologies is becoming increasingly crucial in the research and development of this compound and its derivatives. Computational tools are being employed to predict the biological activities of new compounds and to understand their structure-activity relationships (SAR). For example, the PASS (Prediction of Activity Spectra for Substances) software has been used to predict the anti-ischemic and anti-tachycardic potential of certain pyrrolidin-2-one derivatives. nih.govresearchgate.net
Quantum chemical procedures and molecular modeling are also being utilized to calculate the three-dimensional structures of these molecules and to investigate their interactions with biological targets. nih.govresearchgate.netresearchgate.net These computational approaches, combined with experimental techniques, can accelerate the drug discovery process by identifying promising candidates for synthesis and further testing. iucr.org This synergy between computational and experimental methods allows for a more rational design of novel derivatives with desired pharmacological properties. iucr.org
Scale-up of Synthetic Processes for Industrial Applications
The successful transition of this compound synthesis from the laboratory to an industrial scale is a critical step for its widespread application. europa.eu A significant focus in this area is the development of continuous flow processes, which offer several advantages over traditional batch methods, including improved efficiency, better temperature control, and enhanced reproducibility. gre.ac.ukacs.org
Researchers have successfully adapted synthetic methods for related compounds to continuous photoflow and electrochemical platforms. gre.ac.ukacs.org For instance, the use of a continuous flow electrochemical reactor for the electrocyclization of a related pyrrolidinone derivative demonstrated excellent productivity. gre.ac.ukacs.org Similarly, a continuous photoflow platform was used to scale up a key photochemical reaction step in the synthesis of a brivaracetam intermediate, allowing for gram-scale production without compromising yield or enantioselectivity. acs.orgresearchgate.net These advancements in continuous flow chemistry are crucial for the industrial production of this compound and its derivatives, making them more accessible for pharmaceutical manufacturing. lookchem.com
Long-Term Pharmacological Studies and Clinical Translation
The ultimate goal of research into this compound derivatives is their successful clinical translation into effective therapies. This requires extensive long-term pharmacological studies to evaluate their efficacy and safety. Brivaracetam, a prominent derivative, has undergone clinical trials and has been approved for the treatment of partial-onset seizures. clinicaltrialsregister.euebi.ac.uknewdrugapprovals.orggoogle.com
Long-term follow-up studies are essential to understand the sustained efficacy and retention rates of these drugs in patients. Pooled analyses of clinical trial data provide valuable insights into seizure reduction and freedom rates over extended periods. sgul.ac.uk The journey from a promising compound in the lab to a clinically approved drug is long and complex, involving rigorous testing in preclinical models and multiple phases of clinical trials to ensure both its therapeutic benefit and patient safety. The continued success in this area will depend on well-designed, long-term studies that can firmly establish the clinical value of new this compound derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
